molecular formula C16H15N3O2S B2970937 N-[(4-acetamidophenyl)carbamothioyl]benzamide CAS No. 96938-56-6

N-[(4-acetamidophenyl)carbamothioyl]benzamide

Cat. No. B2970937
CAS RN: 96938-56-6
M. Wt: 313.38
InChI Key: CJJCVYJXYUCHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-acetamidophenyl)carbamothioyl]benzamide, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of BH3 mimetics, which are compounds that mimic the function of the BH3-only proteins in promoting apoptosis. ABT-737 has been shown to be effective in inducing cell death in various cancer cell lines, and it has also been used in the study of apoptosis and cancer biology.

Scientific Research Applications

Enzyme Inhibition for Therapeutic Applications

One significant application of benzamide derivatives with thiourea-substituted benzenesulfonamides, closely related to N-[(4-acetamidophenyl)carbamothioyl]benzamide, is their potential as carbonic anhydrase inhibitors. These compounds have demonstrated potent and selective inhibitory effects against human carbonic anhydrase I and II isoenzymes, with some showing promising results for alleviating symptoms of glaucoma, a condition where enzyme inhibition can reduce intraocular pressure (M. Tuğrak, H. Gul, Yeliz Demir, & I. Gulcin, 2020).

Synthesis and Characterization of Complex Molecules

The synthesis of novel compounds for potential therapeutic use is another area where derivatives of N-[(4-acetamidophenyl)carbamothioyl]benzamide play a crucial role. For instance, the use of OxymaPure in the synthesis of α-ketoamide derivatives showcases the compound's utility in improving yield and purity in chemical syntheses, leading to the development of new molecules with potential application in disease treatment (A. El‐Faham, Zainab Mohammed Al Marhoon, A. Abdel-Megeed, & F. Albericio, 2013).

Antimicrobial and Antifungal Activities

Certain acylthiourea derivatives, structurally related to N-[(4-acetamidophenyl)carbamothioyl]benzamide, have been synthesized and characterized for their interaction with bacterial cells in both free and adherent states. These compounds exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential for development as novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Advanced Oxidation Processes

In environmental science, derivatives of N-[(4-acetamidophenyl)carbamothioyl]benzamide, specifically those related to acetaminophen, have been studied in advanced oxidation processes. These studies aim to understand the degradation pathways and toxicity of pharmaceuticals in aqueous media, contributing to the development of water treatment methods that can efficiently remove contaminants while minimizing toxic by-products (Thi Xuan Huong Le et al., 2017).

properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11(20)17-13-7-9-14(10-8-13)18-16(22)19-15(21)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJCVYJXYUCHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-acetamidophenyl)carbamothioyl]benzamide

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